Zirconium sulfide (ZrS2)

Description

BenchChem offers high-quality Zirconium sulfide (ZrS2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium sulfide (ZrS2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(sulfanylidene)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMYSOZCZHQCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

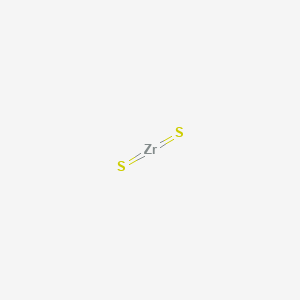

S=[Zr]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrS2, S2Zr | |

| Record name | Zirconium(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065205 | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown powder; [MSDSonline] | |

| Record name | Zirconium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12039-15-5 | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Structural Landscape of a Layered Semiconductor

An In-Depth Technical Guide to the Crystal Structure and Polytypes of Zirconium Sulfide (ZrS₂)

Zirconium Sulfide (ZrS₂), a member of the Group IV transition metal dichalcogenide (TMDC) family, has emerged as a material of significant interest for next-generation electronics and optoelectronics.[1][2] Its promise lies in a unique combination of properties, including high electron mobility and a tunable bandgap that shifts from indirect in bulk to direct in monolayer form.[1][3] Fundamentally, the properties of ZrS₂ are inextricably linked to its atomic arrangement. Like other TMDCs, it possesses a layered structure, where individual S-Zr-S "sandwich" layers are held together by weak van der Waals forces. This weak interlayer interaction allows for the existence of different stacking arrangements of otherwise identical layers, a phenomenon known as polytypism.[4]

This guide provides a detailed exploration of the ZrS₂ crystal structure, its common polytypes, the causal relationship between structure and properties, and the validated experimental methodologies for its synthesis and characterization.

The Fundamental Building Block: The S-Zr-S Monolayer

Each individual layer of ZrS₂ consists of a plane of zirconium atoms hexagonally packed between two planes of sulfur atoms. The bonding within this trilayer is strongly covalent. The specific coordination of the zirconium atom by the surrounding sulfur atoms defines the phase of the monolayer. For ZrS₂, the most stable and commonly observed phase is the 1T polytype.[1][2]

-

1T Phase (Octahedral Coordination): In this configuration, each zirconium (Zr) atom is coordinated by six sulfur (S) atoms, forming a ZrS₆ octahedron.[5] The sulfur atoms in the top layer are directly aligned with the sulfur atoms in the bottom layer when viewed from above. This arrangement is characteristic of Group IV TMDCs.

-

2H Phase (Trigonal Prismatic Coordination): While common in other TMDCs like MoS₂, the 2H phase is not the ground state for ZrS₂. In this structure, the Zr atom is surrounded by six S atoms in a trigonal prismatic arrangement. This means the top sulfur atoms are staggered relative to the bottom sulfur atoms. Understanding this alternative coordination is crucial for contextualizing ZrS₂ within the broader TMDC family.

The different coordination environments directly influence the electronic orbital splitting, which in turn dictates the material's electronic properties.

Polytypism: Stacking the Layers

Polytypism describes the different ways these S-Zr-S monolayers can be stacked along the c-axis. The nomenclature "1T" signifies a T rigonal symmetry with 1 repeating layer in the unit cell.

The 1T-ZrS₂ Crystal Structure

The experimentally observed structure for ZrS₂ is the 1T polytype, which adopts a crystal structure similar to cadmium iodide (CdI₂).[1][2] The layers are stacked such that the zirconium atoms of one layer are situated directly above the hollow centers of the hexagonal sulfur lattice in the layer below. This structure is two-dimensional, consisting of ZrS₂ sheets oriented in the (0, 0, 1) direction.[5] The Zr⁴⁺ ion is bonded to six equivalent S²⁻ ions, forming edge-sharing ZrS₆ octahedra.[5]

The key crystallographic parameters for 1T-ZrS₂ are summarized in the table below.

| Property | Value | Source |

| Crystal System | Trigonal | [5][6] |

| Space Group | P-3m1 (No. 164) | [5][6] |

| Lattice Parameter (a) | 3.69 Å | [5] |

| Lattice Parameter (c) | 6.04 Å | [5] |

| Zr-S Bond Length | 2.57 Å | [5] |

| Coordination | Octahedral (ZrS₆) | [1][5] |

| Band Gap (Bulk) | ~1.7 eV (Indirect) | [1][2] |

| Band Gap (Monolayer) | ~2.0 - 2.1 eV (Direct) | [1][2] |

Visualizing the 1T-ZrS₂ Structure

The following diagram illustrates the octahedral coordination within a single S-Zr-S layer characteristic of the 1T polytype.

Caption: Octahedral (1T) coordination of Zr by S atoms.

Synthesis of High-Purity ZrS₂ Single Crystals

The synthesis of high-quality, single-crystalline ZrS₂ is paramount for both fundamental research and device fabrication. Chemical Vapor Transport (CVT) is a widely employed and effective technique for growing large, pure crystals.[2][7] It relies on a chemical transport agent to volatilize a non-volatile solid and redeposit it elsewhere as a crystal.[7]

Experimental Protocol: Chemical Vapor Transport (CVT)

This protocol describes a self-validating system where the final product is rigorously characterized to confirm its quality.

Step 1: Precursor Preparation and Ampoule Sealing

-

Action: High-purity Zirconium powder (99.99%+) and Sulfur powder (99.999%+) are weighed in a stoichiometric ratio (1:2). A transport agent, typically iodine (I₂) at a concentration of ~5 mg/cm³, is added. The materials are placed in a quartz ampoule.

-

Causality: Stoichiometric precursors ensure the formation of ZrS₂. Iodine is an effective transport agent because it reversibly reacts with ZrS₂ to form volatile zirconium iodide species (e.g., ZrI₄) at high temperatures.

-

Action: The ampoule is evacuated to a high vacuum (< 10⁻⁵ Torr) and sealed using a hydrogen-oxygen torch.

-

Causality: Evacuation is critical to remove atmospheric contaminants (O₂, H₂O) that can react with the precursors and introduce impurities or defects into the crystal lattice.

Step 2: The Two-Zone Furnace Gradient

-

Action: The sealed ampoule is placed in a two-zone horizontal tube furnace. The end containing the precursor materials (the source zone) is heated to a higher temperature (T₂ ≈ 950°C), while the empty end (the growth zone) is maintained at a lower temperature (T₁ ≈ 850°C).

-

Causality: The temperature gradient is the driving force for the transport process. At the hot end (T₂), the reaction ZrS₂(s) + 2I₂(g) ⇌ ZrI₄(g) + S₂(g) shifts to the right, forming gaseous products. These gases diffuse to the colder end (T₁), where the equilibrium shifts back to the left, causing the deposition and growth of pure ZrS₂ crystals.

Step 3: Crystal Growth and Cooling

-

Action: The ampoule is held under these temperature conditions for an extended period, typically 7-14 days.

-

Causality: This long duration allows for slow, controlled deposition, which is essential for the formation of large, well-ordered single crystals with low defect concentrations. Faster growth often leads to polycrystalline material or smaller, less perfect crystals.

-

Action: After the growth period, the furnace is slowly cooled down to room temperature over 24-48 hours.

-

Causality: Slow cooling prevents thermal shock, which could crack or damage the newly grown crystals.

Step 4: Product Validation

-

Action: The grown crystals are recovered from the ampoule. Their structure is verified using X-ray Diffraction (XRD) and their quality and layer number are assessed with Raman Spectroscopy.

-

Trustworthiness: This final characterization step validates the success of the synthesis. XRD confirms the 1T crystal structure and lattice parameters, while Raman spectroscopy confirms the material's identity and crystalline quality.[3]

While CVT is efficient, the flux zone method offers a halide-free alternative that can yield crystals with even lower defect concentrations (10⁹ - 10¹⁰ cm⁻²), though it requires a much longer growth time of approximately 3 months.[3]

CVT Workflow Diagram

Caption: Workflow for ZrS₂ single crystal synthesis via CVT.

Characterization: Identifying the Fingerprint of ZrS₂

Distinguishing polytypes and confirming the quality of synthesized ZrS₂ relies on non-destructive characterization techniques, with Raman spectroscopy being particularly powerful.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a crystal lattice, providing a distinct "fingerprint" for the material.[8] For 1T-ZrS₂, there are two primary Raman-active modes:

-

Eg Mode: This corresponds to the in-plane vibration of sulfur atoms against each other.

-

A₁g Mode: This represents the out-of-plane vibration of sulfur atoms.

For bulk ZrS₂, these peaks typically appear around 318 cm⁻¹ and 335 cm⁻¹, respectively.[3] The positions, widths, and relative intensities of these peaks are sensitive to the number of layers, strain, and crystal quality, making Raman an indispensable tool for characterizing exfoliated flakes.[4][8][9] For instance, the A₁g mode often shows a strong intensity increase with the sample thickness.[9]

Conclusion

The structural integrity of Zirconium Sulfide is the foundation of its electronic and optical properties. Its preference for the 1T polytype, characterized by octahedral coordination, distinguishes it within the broader TMDC family. Understanding this structure is critical for interpreting experimental results and for designing novel electronic devices. The ability to synthesize high-quality single crystals, validated through rigorous methods like Chemical Vapor Transport, provides the necessary platform for exploring the full potential of this promising two-dimensional semiconductor. The synergy between controlled synthesis and precise characterization continues to drive forward the research and development of ZrS₂-based technologies.

References

-

2D Semiconductors. ZrS2 Crystal. [Online] Available at: [Link]

-

Materials Project. mp-1186: ZrS2 (Trigonal, P-3m1, 164). [Online] Available at: [Link]

-

AIP Publishing. Zirconium disulfide single crystal, ZrS 2 (0001), characterized by X-ray photoelectron spectroscopy. [Online] Available at: [Link]

-

Materials Project. mp-1186: ZrS2 (trigonal, P-3m1, 164). [Online] Available at: [Link]

-

Zhang, Y., et al. (2015). Controlled Synthesis of ZrS2 Monolayer and Few Layers on Hexagonal Boron Nitride. Journal of the American Chemical Society. [Online] Available at: [Link]

-

2D Semiconductors USA. ZrS2 solution Supplier. [Online] Available at: [Link]

-

Navarro-Moratalla, E., et al. (2016). Raman Spectra of ZrS2 and ZrSe2 from Bulk to Atomically Thin Layers. MDPI. [Online] Available at: [Link]

-

ResearchGate. Chemical Vapor Transport Growth of ZrSe2 Crystals Using Cl2 as a Transport Agent. [Online] Available at: [Link]

-

Elsevier. Electronic structures and optical properties of ZrS 2 monolayer by n- and p-type doping. [Online] Available at: [Link]

-

Semantic Scholar. (PDF) Raman Spectra of ZrS2 and ZrSe2 from Bulk to Atomically Thin Layers. [Online] Available at: [Link]

-

ResearchGate. Structural and optical properties of 1T-ZrS2 and 1T-ZrSe2. [Online] Available at: [Link]

-

ResearchGate. Schematic crystal structures of three polytypes-1T, 2H, and 3R. [Online] Available at: [Link]

-

Semantic Scholar. Lattice Transformation from 2D to Quasi 1D and Phonon Properties of Exfoliated ZrS2 and ZrSe2. [Online] Available at: [Link]

-

ResearchGate. Thickness dependent Raman spectrum of ZrS 2 crystals on Si/SiO 2 substrate. [Online] Available at: [Link]

-

arXiv. Raman Signatures of Polytypism in Molybdenum Disulfide. [Online] Available at: [Link]

-

IOPscience. Lattice parameters and spontaneous strain in AX2 polytypes: CdI2, PbI2 SnS2 and SnSe2. [Online] Available at: [Link]

-

Max-Planck-Institut für Chemische Physik fester Stoffe. Crystal Growth by Chemical Vapor Transport. [Online] Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 2dsemiconductors.com [2dsemiconductors.com]

- 4. arxiv.org [arxiv.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. mp-1186: ZrS2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]

- 7. cpfs.mpg.de [cpfs.mpg.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Phonon Dispersion and Thermal Properties of Zirconium Disulfide (ZrS₂)

This guide provides a comprehensive technical overview of the vibrational (phonon) and thermal transport properties of Zirconium Disulfide (ZrS₂), a two-dimensional (2D) layered transition metal dichalcogenide (TMD). Intended for researchers, materials scientists, and professionals in fields where thermal management and advanced electronic materials are critical, this document synthesizes theoretical principles with experimental findings to offer a holistic understanding of ZrS₂.

Introduction: The Scientific Appeal of Zirconium Disulfide

Zirconium Disulfide (ZrS₂) has emerged as a material of significant scientific interest due to its unique electronic and thermal properties. As a member of the Group IVB TMDs, it possesses a layered crystal structure that can be exfoliated down to a single monolayer, unlocking novel physical phenomena.[1] ZrS₂ is a semiconductor with an indirect band gap (~1.04-1.78 eV), making it a promising candidate for applications in next-generation electronics, optoelectronics, and photodetectors.[1][2][3]

Unlike its more studied Group VIB counterparts (e.g., MoS₂), ZrS₂ is particularly noted for its inherently low lattice thermal conductivity, a property that makes it highly attractive for thermoelectric applications, where converting waste heat into useful electrical energy is the primary goal.[2][4] Furthermore, understanding and controlling heat flow at the nanoscale is paramount for the performance and reliability of modern electronic devices. Materials like ZrS₂ could play a crucial role in thermal management strategies, from acting as thermal insulators to components in thermoelectric coolers.[5] While direct applications in drug development are still emerging, the potential for ZrS₂-based sensors or in devices requiring precise thermal control for biological applications warrants its consideration by a broader scientific audience.[6]

This guide delves into the fundamental physics that governs these thermal properties: the collective lattice vibrations known as phonons. By exploring the phonon dispersion of ZrS₂, we can directly understand and predict its thermal conductivity and related behaviors.

Crystal Structure and Fundamental Properties

ZrS₂ crystallizes in a trigonal structure belonging to the P-3m1 space group.[1] The structure is composed of S-Zr-S sandwiches, where a hexagonal plane of Zirconium atoms is covalently bonded between two hexagonal planes of Sulfur atoms. These sandwiches are stacked and held together by weak van der Waals forces, allowing for the mechanical exfoliation of the bulk crystal into few-layer or monolayer flakes.

| Property | Value | Source |

| Crystal System | Trigonal | [1] |

| Space Group | P-3m1 (No. 164) | [1] |

| Lattice Constant (a) | 3.68 - 3.69 Å | [1][7] |

| Lattice Constant (c) | ~6.04 Å | [1] |

| Band Gap (Indirect) | 1.04 eV (Theoretical) - 1.78 eV (Experimental) | [1][2] |

| Electronic Type | n-type semiconductor | [8] |

Phonon Dispersion: The Blueprint of Lattice Vibrations

Phonons are quantized modes of vibration that propagate through a crystal lattice. Their dispersion relation, which plots phonon frequency (ω) against wave vector (q), is a fundamental property of a material. It governs thermal, acoustic, and certain optical and electronic properties. The dispersion curve is characterized by different "branches":

-

Acoustic Branches: Three branches (one longitudinal, two transverse) that approach zero frequency at the center of the Brillouin zone (Γ-point). These correspond to long-wavelength vibrations where adjacent atoms move in phase, akin to sound waves.

-

Optical Branches: These have a non-zero frequency at the Γ-point and correspond to out-of-phase vibrations of atoms within the unit cell. They can interact with electromagnetic radiation.

Theoretical Calculation of Phonon Dispersion

The primary tool for calculating phonon dispersion from first principles is Density Functional Theory (DFT), specifically using Density Functional Perturbation Theory (DFPT).

Causality in Methodology: The choice of DFT is motivated by its ability to accurately calculate the ground-state electronic structure of a material. From this, the interatomic force constants (IFCs)—the "spring constants" between atoms—can be derived. These IFCs are the essential input for constructing the dynamical matrix, the diagonalization of which yields the phonon frequencies and eigenvectors for any wave vector, thus building the full dispersion curve.

However, standard DFT calculations are performed at 0 Kelvin and assume a perfectly harmonic crystal. In reality, atomic vibrations have finite amplitude, leading to anharmonicity. This is crucial for understanding thermal conductivity, as it is the anharmonic interactions (phonon-phonon scattering) that create thermal resistance. Advanced calculations, such as the Self-Consistent Phonon (SCP) theory , are required to account for these anharmonic effects, particularly the strong quartic anharmonicity observed in ZrS₂.[4][9] These methods provide a more accurate, temperature-dependent picture of the phonon dispersion.

Experimental Probes: Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the optical phonon modes at the Brillouin zone center. When monochromatic light interacts with the material, it can inelastically scatter off phonons, resulting in a shift in the light's frequency that corresponds to the phonon's energy.

For ZrS₂, the primary Raman-active modes are:

-

Eg Mode: An in-plane vibrational mode.

-

A1g Mode: An out-of-plane vibrational mode.

Studies have shown that in bulk ZrS₂, these peaks appear at approximately 250 cm⁻¹ for the Eg mode and 334 cm⁻¹ for the A1g mode.[10] Interestingly, in alloys or samples with defects, otherwise "silent" or infrared-active modes can become Raman-active, providing a richer spectrum that can be used to characterize material quality.[11][12][13]

| Raman Mode | Experimental Frequency (cm⁻¹) | Vibrational Direction |

| Eg | ~250 | In-plane |

| A1g | ~334 | Out-of-plane |

Frequencies are for bulk ZrS₂ and may shift with layer number.[10]

Thermal Properties of ZrS₂

The primary mechanism for heat transport in a semiconductor like ZrS₂ is through the propagation of phonons. The material's ability to conduct heat is quantified by its thermal conductivity (κ).

Lattice Thermal Conductivity (κL)

The lattice thermal conductivity is directly linked to the phonon properties via the Boltzmann Transport Equation (BTE). A simplified expression is given by:

κL = (1/3) * Cv * vg² * τ

where Cv is the specific heat capacity, vg is the phonon group velocity (the slope of the phonon dispersion curve, dω/dq), and τ is the phonon lifetime or relaxation time (the average time between scattering events).

Key Insights:

-

Low Group Velocity: The relatively flat optical branches in ZrS₂'s phonon dispersion indicate low phonon group velocities, which contributes to lower thermal conductivity.[14]

-

Strong Anharmonicity: ZrS₂ exhibits strong phonon-phonon scattering due to significant lattice anharmonicity.[4][15] This leads to short phonon lifetimes (τ), creating strong resistance to heat flow and resulting in intrinsically low thermal conductivity.

-

Primary Heat Carriers: Calculations show that low-energy acoustic phonons (below 160 cm⁻¹) are the dominant contributors to thermal transport in monolayer ZrS₂.[4][9]

Experimental vs. Theoretical Values

There is a notable discrepancy between the theoretically calculated and experimentally measured thermal conductivity of ZrS₂, which underscores the complexity of thermal transport in real-world materials.

| Method | Thermal Conductivity (κ) at 300 K (W m⁻¹ K⁻¹) | Key Considerations |

| Experimental | 2.1 - 2.5 | Measurements can be affected by defects, grain boundaries, surface oxidation, and sample size, which all introduce additional phonon scattering and lower the measured κ.[16] |

| Theoretical (3-phonon) | 5 - 13 | Early calculations considering only three-phonon scattering processes significantly overestimated κ.[16] |

| Theoretical (Higher-order) | Closer to experimental values | Including higher-order (quartic) anharmonic effects in the calculations leads to a more accurate prediction that aligns better with experimental results.[16] |

This discrepancy highlights a critical point: for materials with strong anharmonicity like ZrS₂, it is essential to use computational models that go beyond simple harmonic approximations to achieve predictive accuracy.

Anisotropy of Thermal Transport

As a layered material, ZrS₂ is expected to exhibit significant thermal anisotropy. The in-plane thermal conductivity (parallel to the S-Zr-S layers) is dominated by strong covalent bonds and is therefore much higher than the cross-plane thermal conductivity (perpendicular to the layers), which is limited by weak van der Waals interactions. This property is crucial for applications like heat spreaders, where heat needs to be dissipated efficiently in one direction but contained in another.[17]

Methodologies and Protocols

Protocol: First-Principles Calculation of Lattice Thermal Conductivity

This protocol outlines the computational workflow for determining the κL of ZrS₂ using DFT and the BTE.

Self-Validation: The accuracy of the result is continuously checked. The calculated lattice parameters must agree with experimental values. The phonon dispersion must be free of imaginary modes, ensuring structural stability. Convergence of κL with respect to the k-point and q-point grid density must be achieved.

-

Step 1: Ground State Calculation (DFT)

-

Objective: Obtain the equilibrium crystal structure and electron density.

-

Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO.

-

Procedure: a. Define the ZrS₂ unit cell based on experimental data.[1] b. Perform a geometry optimization to relax the lattice constants and atomic positions until forces on the atoms are negligible (< 0.001 eV/Å). c. Ensure the chosen exchange-correlation functional (e.g., PBE) and pseudopotentials are appropriate for the system. d. Verify that the calculation is converged with respect to the plane-wave cutoff energy and k-point mesh.

-

-

Step 2: Calculation of Interatomic Force Constants (IFCs)

-

Objective: Determine the harmonic (2nd order) and anharmonic (3rd and 4th order) IFCs.

-

Software: Phonopy (for harmonic IFCs), ShengBTE, phono3py, or ALM (for anharmonic IFCs).

-

Procedure: a. Use DFPT or the finite displacement method to calculate the 2nd order IFCs. b. Construct a supercell of the optimized unit cell. c. Calculate the forces on atoms in the supercell for various atomic displacements to extract the 3rd (and 4th, if necessary) order anharmonic IFCs. This is a computationally intensive step.

-

-

Step 3: Solving the Phonon Boltzmann Transport Equation (BTE)

-

Objective: Calculate the phonon lifetimes and lattice thermal conductivity.

-

Software: ShengBTE, phono3py.

-

Procedure: a. Input the 2nd and 3rd order IFCs. b. The software calculates phonon frequencies, group velocities, and phonon-phonon scattering rates based on Fermi's Golden Rule. c. Solve the BTE iteratively or using the single-mode relaxation time approximation (SMRTA) to obtain κL as a function of temperature.

-

Workflow for First-Principles Calculation of Thermal Conductivity

Caption: Key phonon properties determining macroscopic thermal conductivity.

Conclusion and Future Outlook

Zirconium Disulfide stands out as a compelling 2D material with a unique combination of semiconducting behavior and low thermal conductivity. This guide has elucidated that its thermal properties are directly governed by its phonon dynamics, particularly its low phonon group velocities and strong anharmonic scattering. The discrepancy between theoretical and experimental κL values emphasizes the critical role of higher-order anharmonicity, defects, and experimental conditions, presenting a rich area for ongoing research.

For scientists and researchers, the ability to predict and engineer the phonon spectrum of ZrS₂ opens pathways to tuning its thermal properties for specific applications. This could involve strain engineering, creating heterostructures, or introducing defects to further suppress thermal conductivity for enhanced thermoelectric performance. For professionals in device development, the anisotropic and low thermal conductivity of ZrS₂ offers a new material in the toolbox for designing thermally efficient electronic systems, managing hotspots, and potentially creating novel thermoelectric devices. The journey to fully harnessing the potential of ZrS₂ is ongoing, but it is firmly grounded in a fundamental understanding of its phonons.

References

-

Materials Project. mp-1186: ZrS2 (Trigonal, P-3m1, 164). [Link]

-

Herninda, T. M., & Ho, C. H. (2020). Optical and Thermoelectric Properties of Surface-Oxidation Sensitive Layered Zirconium Dichalcogenides ZrS2−xSex (x = 0, 1, 2) Crystals Grown by Chemical Vapor Transport. Crystals, 10(4), 327. [Link]

-

Fadojutimi, P., et al. (2023). TGA and DTG thermograms of ZrS2 synthesized by the heat up method. ResearchGate. [Link]

-

Zhang, M., et al. (2015). Controlled Synthesis of ZrS2 Monolayer and Few Layers on Hexagonal Boron Nitride. Journal of the American Chemical Society, 137(22), 7051–7054. [Link]

-

Vu, T. V., et al. (2019). Electronic properties and optical behaviors of bulk and monolayer ZrS2: A theoretical investigation. Superlattices and Microstructures, 125, 205–213. [Link]

-

Pandit, A., & Hamad, B. (2021). Finite-temperature and anharmonic lattice dynamics driven thermal conductivity of ZrS2 monolayer using self-consistent phonon calculations. arXiv preprint arXiv:2103.13503. [Link]

-

Li, J., et al. (2023). Intrinsically Low Thermal Conductivity in a Novel Cu-S Modified ZrS2 Compound with Asymmetric Bonding. Small. [Link]

-

Pandit, A., & Hamad, B. (2021). Finite-temperature and anharmonic lattice dynamics driven thermal conductivity of ZrS2 monolayer using self-consistent phonon calculations. ResearchGate. [Link]

-

ResearchGate. (2023). Intrinsically Low Thermal Conductivity in a Novel Cu‐S Modified ZrS 2 Compound with Asymmetric Bonding (Small 52/2023). [Link]

-

Gu, X., & Yang, R. (2015). Phonon Transport in Single-Layer Transition Metal Dichalcogenides: a First-Principles Study. arXiv preprint arXiv:1501.01994. [Link]

-

Xu, Y., et al. (2021). Two-Dimensional ZrS2 and HfS2 for Making Sub-10 nm High-Performance P-Type Transistors. ACS Nano. [Link]

-

Blei, M., et al. (2020). Phonons and excitons in ZrSe2–ZrS2 alloys. Journal of Materials Chemistry C, 8(13), 4618-4626. [Link]

-

Wang, Z., et al. (2023). Facile synthesis of wide bandgap ZrS2 colloidal quantum dots for solution processed solar-blind UV photodetectors. Chemical Communications, 59(92), 13771-13774. [Link]

-

Al-Hamed, K., & Dincer, I. (2021). The Use of Phase Change Materials for Thermal Management of Metal Hydride Reaction. Energies, 14(16), 5104. [Link]

-

Fadojutimi, P., et al. (2022). Colloidal Synthesis of Zirconium Disulphide Nanostructures and their Stability Against Oxidation. ResearchGate. [Link]

-

Lee, S. (2022). Measuring the Thermal Conductivity of Anisotropic Heat Spreading Materials. Linseis Thermal Analysis. [Link]

-

Blei, M., et al. (2020). Phonons and excitons in ZrSe 2 –ZrS 2 alloys. ResearchGate. [Link]

-

Blei, M., et al. (2020). Phonons and excitons in ZrSe2–ZrS2 alloys. DSpace@MIT. [Link]

-

Mañas-Valero, S., et al. (2016). Raman Spectra of ZrS2 and ZrSe2 from Bulk to Atomically Thin Layers. Applied Sciences, 6(9), 264. [Link]

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [2103.13503] The effect of finite-temperature and anharmonic lattice dynamics on the thermal conductivity of ZrS2 monolayer: self-consistent phonon calculations [arxiv.org]

- 5. The Use of Phase Change Materials for Thermal Management of Metal Hydride Reaction | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.lqdtu.edu.vn [eprints.lqdtu.edu.vn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Phonons and excitons in ZrSe2–ZrS2 alloys - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. arxiv.org [arxiv.org]

- 15. Intrinsically Low Thermal Conductivity in a Novel Cu-S Modified ZrS2 Compound with Asymmetric Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring the Thermal Conductivity of Anisotropic Heat Spreading Materials | Electronics Cooling [electronics-cooling.com]

An In-depth Technical Guide to the Optical Absorption and Photoluminescence of Zirconium Disulfide (ZrS2) Quantum Dots

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium disulfide (ZrS2), a transition metal dichalcogenide (TMD), has garnered significant interest in its bulk and two-dimensional forms for various electronic and catalytic applications. The emergence of ZrS2 quantum dots (QDs) has opened new avenues for exploration, particularly in optoelectronics and sensing. This technical guide provides a comprehensive overview of the synthesis, optical absorption, and photoluminescence properties of ZrS2 QDs. We delve into the fundamental principles governing their optical characteristics, detail established synthesis methodologies, and provide step-by-step protocols for their characterization. Furthermore, we explore the burgeoning potential of ZrS2 QDs in biomedical applications, such as bioimaging and drug delivery, while also addressing the current challenges and future research directions in this exciting field.

Introduction: The Rise of ZrS2 Quantum Dots

Transition metal dichalcogenide quantum dots (TMD QDs) are a class of nanomaterials that exhibit unique optical and electronic properties due to the quantum confinement effect.[1] Among these, Zirconium Disulfide (ZrS2) quantum dots have emerged as a promising material owing to their tunable photoluminescence, high quantum yield, and potential for various applications.[2][3] Bulk ZrS2 is a semiconductor with an indirect band gap of approximately 1.7 eV.[4] However, when the material's dimensions are reduced to the nanometer scale, quantum confinement effects lead to a significant increase in the bandgap, resulting in distinct optical properties.[4] This guide will provide a detailed exploration of the synthesis, optical absorption, and photoluminescence of ZrS2 QDs, with a focus on their potential utility for researchers in materials science and drug development.

Synthesis of ZrS2 Quantum Dots: Methodologies and Mechanistic Insights

The properties of ZrS2 QDs are intrinsically linked to their synthesis method. The choice of synthesis route dictates the size, crystallinity, and surface chemistry of the quantum dots, which in turn govern their optical and photoluminescent behavior. Two primary approaches for the synthesis of ZrS2 QDs are prevalent: top-down and bottom-up methods.

Top-Down Approach: Ultrasonic Exfoliation

The top-down approach involves the exfoliation of bulk ZrS2 crystals into nanosized quantum dots. Ultrasonic exfoliation is a widely used technique in this category.[2][3]

Causality Behind Experimental Choices: This method leverages the layered "sandwich" structure of ZrS2, where layers of zirconium atoms are situated between two layers of sulfur atoms.[2] The weak van der Waals forces between these layers allow for their separation through the application of ultrasonic energy in a suitable solvent. The choice of solvent is critical; it must have a surface tension that is compatible with that of ZrS2 to facilitate exfoliation and prevent re-aggregation of the exfoliated layers. N-methyl-2-pyrrolidone (NMP) is a commonly used solvent for this purpose.[2][3]

Experimental Protocol: Ultrasonic Exfoliation of ZrS2 QDs[2][3]

-

Grinding: Begin by grinding bulk ZrS2 powder to increase the surface area and create defect sites, which act as nucleation points for exfoliation.

-

Dispersion: Disperse the ground ZrS2 powder in N-methyl-2-pyrrolidone (NMP).

-

Ultrasonication: Subject the dispersion to high-power ultrasonication for several hours. The ultrasonic waves create cavitation bubbles that, upon collapsing, generate localized high-pressure and high-temperature zones, leading to the exfoliation of the ZrS2 layers.

-

Centrifugation: Centrifuge the resulting suspension at a high speed to separate the larger, unexfoliated particles from the smaller ZrS2 QDs, which will remain in the supernatant.

-

Collection: Carefully collect the supernatant containing the ZrS2 QDs.

Bottom-Up Approach: Colloidal Synthesis

The bottom-up approach involves the chemical synthesis of ZrS2 QDs from molecular precursors. The colloidal synthesis, or "one-pot" method, is a prominent example.[4][5]

Causality Behind Experimental Choices: This method offers greater control over the size and monodispersity of the quantum dots. The reaction temperature and the choice of precursors and capping agents are crucial parameters. 1-dodecanethiol (DT) can serve as a sulfur source, gradually releasing hydrogen sulfide (H2S) at high temperatures, which then reacts with a zirconium precursor to form ZrS2 nanocrystals.[4] The slow release of the sulfur precursor is key to controlling the nucleation and growth of the QDs, leading to a narrow size distribution. Capping agents, such as oleic acid, are used to passivate the surface of the growing nanocrystals, preventing their aggregation and controlling their final size.[5]

Experimental Protocol: One-Pot Colloidal Synthesis of ZrS2 QDs[4]

-

Precursor Preparation: Prepare a solution of a zirconium precursor (e.g., zirconium(IV) chloride) and a capping agent (e.g., oleic acid) in a high-boiling point solvent (e.g., 1-octadecene).

-

Heating and Degassing: Heat the mixture under vacuum or an inert atmosphere to remove water and oxygen, which can interfere with the reaction.

-

Sulfur Injection: At a high temperature (e.g., >195 °C), inject the sulfur precursor, such as 1-dodecanethiol (DT).

-

Growth: Allow the reaction to proceed for a specific duration to control the growth of the ZrS2 QDs. The reaction temperature and time are critical parameters for tuning the size of the QDs.

-

Purification: After the reaction, cool the mixture and add a non-solvent (e.g., ethanol) to precipitate the ZrS2 QDs. Centrifuge the mixture and wash the precipitate multiple times to remove unreacted precursors and excess capping agents.

-

Redispersion: Redisperse the purified ZrS2 QDs in a suitable solvent (e.g., cyclohexane or toluene).

Characterization of Optical Properties

A thorough understanding of the optical properties of ZrS2 QDs is essential for their application. UV-Vis absorption and photoluminescence spectroscopy are the primary techniques used for this purpose.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the quantum dots. The absorption spectrum of ZrS2 QDs typically shows distinct absorption peaks in the ultraviolet region.[2][4]

Principle: When a photon with energy equal to or greater than the band gap of the QD is absorbed, an electron is excited from the valence band to the conduction band. The position of the absorption peak is related to the band gap energy of the quantum dots. Due to quantum confinement, smaller ZrS2 QDs exhibit a larger band gap and, consequently, their absorption peaks are blue-shifted to shorter wavelengths compared to larger QDs or bulk ZrS2.[4]

Experimental Protocol: UV-Vis Absorption Spectroscopy[6][7]

-

Sample Preparation: Prepare a dilute, stable dispersion of the ZrS2 QDs in a suitable solvent (e.g., cyclohexane, toluene, or NMP) in a quartz cuvette.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in the same cuvette.

-

Sample Measurement: Record the absorption spectrum of the ZrS2 QD dispersion over a desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the absorbance of the ZrS2 QDs. The absorption peaks can be used to estimate the band gap of the quantum dots.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful technique to investigate the emission properties of ZrS2 QDs. It provides information about the emission wavelength, quantum yield, and the presence of defect states.

Principle: After an electron is excited to the conduction band by absorbing a photon, it can relax back to the valence band, emitting a photon in the process. This emitted light is the photoluminescence. The energy of the emitted photon is typically slightly lower than the absorbed photon, resulting in a shift to a longer wavelength (Stokes shift).[2] The emission wavelength of ZrS2 QDs is size-dependent, with smaller dots emitting at shorter wavelengths (bluer light) and larger dots emitting at longer wavelengths (redder light).[4] The quantum yield (QY) is a measure of the efficiency of the photoluminescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as bioimaging.[2]

Experimental Protocol: Photoluminescence Spectroscopy[6][7]

-

Sample Preparation: Prepare a dilute dispersion of the ZrS2 QDs in a suitable solvent in a quartz cuvette. The concentration should be low enough to avoid re-absorption effects.

-

Excitation: Excite the sample with a monochromatic light source at a wavelength where the QDs absorb.

-

Emission Spectrum: Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Excitation-Dependent Emission Mapping (EEM): To fully characterize the photoluminescence, record a series of emission spectra at different excitation wavelengths. This can reveal the presence of different emissive states or a size distribution of the QDs.

-

Quantum Yield Measurement: The quantum yield can be determined by comparing the integrated photoluminescence intensity of the ZrS2 QD sample to that of a standard dye with a known quantum yield, under the same experimental conditions.

Key Optical Properties of ZrS2 Quantum Dots

The optical properties of ZrS2 QDs are highly dependent on their size and synthesis method. The following table summarizes some of the reported optical properties of ZrS2 QDs.

| Synthesis Method | Average Size (nm) | Absorption Peaks (nm) | Emission Peak (nm) | Quantum Yield (%) | Reference |

| Ultrasonic Exfoliation | ~3.1 | 283, 336 | - | 53.3 | [2][3] |

| Colloidal Synthesis | ~4.93 | ~270 | 435 (at 360 nm excitation) | - | [4][5] |

Biomedical Applications: A Frontier for ZrS2 Quantum Dots

While the research on the biomedical applications of ZrS2 QDs is still in its nascent stages, the unique optical properties of quantum dots, in general, make them highly attractive for bioimaging and drug delivery.[8][9]

Potential for Bioimaging

The bright and stable photoluminescence of quantum dots makes them excellent probes for in vitro and in vivo imaging.[10] Their broad absorption spectra and narrow, size-tunable emission spectra allow for multiplexed imaging, where multiple targets can be visualized simultaneously. For ZrS2 QDs to be used in bioimaging, their surface needs to be functionalized to ensure biocompatibility and enable targeting to specific cells or tissues.

Potential for Drug Delivery

The high surface area-to-volume ratio of quantum dots makes them suitable as nanocarriers for drug delivery.[9] Drugs can be attached to the surface of the QDs, and their delivery can be tracked through the QDs' fluorescence. The release of the drug can potentially be triggered by internal or external stimuli.

Challenges and Future Directions

A significant hurdle for the biomedical application of many quantum dots is their potential cytotoxicity.[11] While ZrS2 is considered to be a relatively biocompatible material, thorough cytotoxicity studies of ZrS2 QDs are necessary. Furthermore, the development of robust and scalable methods for the surface functionalization of ZrS2 QDs to impart biocompatibility and targeting capabilities is a crucial area for future research. Exploring the potential of ZrS2 QDs in theranostics, where they can be used for both diagnosis and therapy, is another exciting avenue for investigation.

Conclusion

ZrS2 quantum dots represent a promising class of nanomaterials with tunable and bright photoluminescence. This guide has provided a comprehensive overview of their synthesis, optical properties, and characterization techniques. While their application in optoelectronics is actively being explored, their potential in the biomedical field, particularly in bioimaging and drug delivery, remains a largely untapped frontier. Future research focused on surface functionalization, biocompatibility, and in vivo studies will be crucial to unlocking the full potential of ZrS2 QDs for the advancement of drug development and medical diagnostics.

References

- Guo, W. et al. ZrS2 quantum dots: Preparation, structure, and optical properties. Acta Physica Sinica68, 147801 (2019).

-

ResearchGate. ZrS2 quantum dots: Preparation, structure, and optical properties. Available at: [Link].

-

Wang, Z. et al. Facile synthesis of wide bandgap ZrS2 colloidal quantum dots for solution processed solar-blind UV photodetectors. Chemical Communications59 , 13187-13190 (2023). Available at: [Link].

-

ResearchGate. Facile Synthesis of Wide Bandgap ZrS2 Colloidal Quantum Dots for Solution Processed Solar-Blind UV Photodetectors. Available at: [Link].

-

HORIBA. Photoluminescence Spectroscopy of Quantum Dots. Available at: [Link].

-

RSC Publishing. Facile synthesis of wide bandgap ZrS2 colloidal quantum dots for solution processed solar-blind UV photodetectors. Available at: [Link].

-

HORIBA. Quantum Dot Absorbance, Photoluminescence Spectra and Lifetimes. Available at: [Link].

-

MDPI. Metallic Phase Transition Metal Dichalcogenide Quantum Dots as Promising Bio-Imaging Materials. Available at: [Link].

-

Journal of Materials Chemistry B. Transition metal dichalcogenide quantum dots: synthesis, photoluminescence and biological applications. Available at: [Link].

-

ACS Publications. Doped Graphene Quantum Dots UV–vis Absorption Spectrum: A High-Throughput TDDFT Study. Available at: [Link].

-

PMC - PubMed Central. Revisiting the cytotoxicity of quantum dots: an in-depth overview. Available at: [Link].

-

PubMed. Surface functionalization of quantum dots for biological applications. Available at: [Link].

-

PMC - NIH. Quantum dots as a platform for nanoparticle drug delivery vehicle design. Available at: [Link].

-

AZoOptics.com. Photoluminescence Spectroscopy of Quantum Dots. Available at: [Link].

-

ACS Publications. Surface Functionalization of 2D Transition Metal Oxides and Dichalcogenides via Covalent and Non-covalent Bonding for Sustainable Energy and Biomedical Applications. Available at: [Link].

-

MDPI. Cytotoxicity of Quantum Dots in Receptor-Mediated Endocytic and Pinocytic Pathways in Yeast. Available at: [Link].

-

University of Houston Open Educational Resources. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Available at: [Link].

-

PMC - NIH. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications. Available at: [Link].

-

Henri Menke Online. Photoluminescence of Quantum Dots. Available at: [Link].

-

ResearchGate. UV-visible absorption and PL emission spectra of QDs with the emission... Available at: [Link].

-

ResearchGate. Surface Functionalization of Quantum Dots for Biological Applications. Available at: [Link].

-

ResearchGate. Application of Quantum Dots in Drug Delivery. Available at: [Link].

-

NNCI. Characterizing CdSe Quantum Dots. Available at: [Link].

-

PubMed. Optical properties of novel synthesized ZrS2 quantum dots based on Escherichia coli bacteria. Available at: [Link].

-

MDPI. Photoluminescence Mechanism of Carbon Dots: Triggering Multiple Color Emissions through Controlling the Degree of Protonation. Available at: [Link].

-

arXiv. Quantum Dots as Functional Nanosystems for Enhanced Biomedical Applications. Available at: [Link].

-

MDPI. Quantum Dots as Drug Delivery Vehicles: An Abeyant Leap in Cancer Therapy. Available at: [Link].

-

NIH. An In Vitro Study on the Cytotoxicity and Genotoxicity of Silver Sulfide Quantum Dots Coated with Meso-2,3-dimercaptosuccinic Acid. Available at: [Link].

-

ResearchGate. Photoluminescence spectroscopy of single silicon quantum dots. Available at: [Link].

-

ResearchGate. Carbon quantum dots in bioimaging and biomedicines. Available at: [Link].

-

Semantic Scholar. The photoluminescence mechanism in carbon dots (graphene quantum dots, carbon nanodots, and polymer dots): current state and future perspective. Available at: [Link].

-

MDPI. Biomedical Applications of Quantum Dots: Overview, Challenges, and Clinical Potential. Available at: [Link].

-

Sci-Hub. Quantum dots for fluorescent biosensing and bio-imaging applications. Available at: [Link].

-

Dove Medical Press. Quantum dots in imaging, drug delivery and sensor applications. Available at: [Link].

-

MDPI. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. Available at: [Link].

-

Frontiers. Cytotoxicity of InP/ZnS Quantum Dots With Different Surface Functional Groups Toward Two Lung-Derived Cell Lines. Available at: [Link].

Sources

- 1. Facile synthesis of wide bandgap ZrS2 colloidal quantum dots for solution processed solar-blind UV photodetectors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. ZrS<sub>2</sub> quantum dots: Preparation, structure, and optical properties [wulixb.iphy.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of wide bandgap ZrS 2 colloidal quantum dots for solution processed solar-blind UV photodetectors - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03594H [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. static.horiba.com [static.horiba.com]

- 7. static.horiba.com [static.horiba.com]

- 8. [2505.15705] Quantum Dots as Functional Nanosystems for Enhanced Biomedical Applications [arxiv.org]

- 9. Quantum Dots as Drug Delivery Vehicles: An Abeyant Leap in Cancer Therapy: Quantum Dots as potential drug carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 10. Application of semiconductor quantum dots in bioimaging and biosensing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. Revisiting the cytotoxicity of quantum dots: an in-depth overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on van der Waals Interactions in Multilayer ZrS₂

Authored for: Researchers, scientists, and drug development professionals.

Executive Summary

Zirconium disulfide (ZrS₂), a transition metal dichalcogenide (TMD), is a layered material with significant potential in electronics and optoelectronics. The constituent layers of ZrS₂ are held together by weak, non-covalent van der Waals (vdW) forces. These interactions, while subtle, are fundamental to the material's stability, electronic band structure, and vibrational properties. This guide offers a detailed examination of vdW interactions in multilayer ZrS₂, covering theoretical models, experimental characterization methods, and the influence of these forces on the material's overall characteristics.

Introduction: The Critical Role of van der Waals Forces in Layered Materials

Two-dimensional (2D) materials like Zirconium Disulfide (ZrS₂) are composed of atomically thin layers.[1] Within each layer, strong covalent bonds create a robust structure.[2] However, the forces that stack these layers to form multilayer crystals are the much weaker van der Waals (vdW) interactions.[3] These forces, which arise from fluctuating electronic dipoles, are crucial in determining the physical and electronic properties of multilayer systems.[4][5] In ZrS₂, a semiconductor, the interlayer vdW coupling is a key factor that influences its electronic and phononic properties.[3] A thorough understanding of these interactions is therefore essential for utilizing ZrS₂ in advanced electronic and optoelectronic applications.[6]

The Crystal Structure of Multilayer ZrS₂

Multilayer ZrS₂ has a layered hexagonal structure.[7] Each monolayer consists of a plane of Zirconium atoms sandwiched between two planes of Sulfur atoms, forming a tightly bound S-Zr-S trilayer.[8] The stacking of these monolayers is governed by vdW forces.[9] ZrS₂ typically exists in the 1T phase, with octahedral coordination of Zirconium and Sulfur atoms.[9] The distance between the layers, a direct result of the vdW interaction strength, is a critical parameter that affects the electronic band structure and charge transport.

Theoretical Modeling of van der Waals Interactions in ZrS₂

Accurately describing vdW interactions in materials like ZrS₂ is a challenge for standard first-principles computational methods.[10] Density functional theory (DFT) with common approximations often fails to capture the long-range electron correlations responsible for vdW forces. To overcome this, vdW-corrected DFT methods are necessary for accurate modeling:[11]

-

DFT-D (Dispersion Correction): These methods add a pairwise dispersion correction to standard DFT calculations, offering a good balance of accuracy and computational cost.[10]

-

van der Waals Density Functionals (vdW-DF): These provide a more self-consistent inclusion of vdW interactions and are generally more accurate, though more computationally demanding.[12]

The choice of computational method is a critical decision in theoretical studies, with DFT-D being suitable for structural predictions and vdW-DF for more precise binding energy calculations.[10]

Figure 1: Computational approaches for modeling vdW interactions in multilayer ZrS₂.

Experimental Investigation of van der Waals Interactions

The weak nature of vdW forces makes their direct measurement difficult.[4][5] Their effects are typically inferred by observing changes in material properties with varying numbers of layers.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material.[13] In multilayer ZrS₂, the interlayer vdW forces influence the low-frequency layer-breathing and shear modes. The frequencies of these modes are directly related to the interlayer force constants, providing a sensitive measure of the vdW interaction strength. While Raman signals can be observed from bulk down to a bilayer for ZrS₂, no significant shift in peak positions is found as the dimensionality decreases.[2][14][15]

Experimental Protocol: Layer-Dependent Raman Spectroscopy

-

Sample Preparation: Exfoliate multilayer ZrS₂ flakes onto a Si/SiO₂ substrate.[2][14]

-

Flake Identification: Identify flakes of different thicknesses using optical microscopy.

-

Raman Spectroscopy:

-

Use a confocal Raman microscope with a suitable laser excitation (e.g., 532 nm).[2]

-

Acquire spectra from flakes of varying thicknesses.

-

Analyze the low-frequency region for layer-breathing and shear modes.

-

-

Data Analysis:

-

Fit the Raman peaks to determine their frequencies.

-

Plot the frequencies as a function of the number of layers to quantify the vdW coupling.

-

Figure 2: Workflow for investigating vdW interactions in multilayer ZrS₂.

Atomic Force Microscopy (AFM)

AFM can be used to directly measure the interlayer binding forces.[12] Conductive AFM can also probe the electrical properties of 2D materials and their heterostructures.[16]

Influence of van der Waals Interactions on ZrS₂ Properties

The vdW interactions in multilayer ZrS₂ significantly affect its fundamental properties.

Electronic Band Structure

The electronic band structure of ZrS₂ changes with the number of layers due to interlayer vdW coupling.[17] This coupling leads to the hybridization of orbitals between layers, causing a splitting of the valence and conduction bands.[3] This effect is responsible for the indirect band gap in multilayer ZrS₂.[18] The pristine ZrS₂ monolayer has an indirect band gap of approximately 1.187 eV.[18] The conduction band is primarily formed by zirconium d-states, while the valence band is mainly composed of sulfur s/p-states and some zirconium s/p/d-states.[19]

| Number of Layers | Band Gap Type | Typical Band Gap (eV) | Influence of vdW Interactions |

| Monolayer | Indirect | ~1.97[20] | No interlayer vdW interactions |

| Multilayer/Bulk | Indirect | Decreases with more layers | vdW coupling induces band splitting and reduces the band gap[21] |

Table 1: Layer-dependent electronic properties of ZrS₂.

Mechanical Properties

The weak interlayer vdW interactions determine the mechanical properties of multilayer ZrS₂ along the out-of-plane direction. This results in a low shear modulus and makes the material easily compressible perpendicular to the layers, which is relevant for applications in flexible electronics.

Modulating van der Waals Interactions

The ability to control vdW interactions allows for the tuning of ZrS₂'s properties.

-

Strain and Pressure: Applying strain or pressure can alter the interlayer distance, thereby modifying the vdW coupling strength and tuning the electronic and vibrational properties.[21][22]

-

Intercalation: Inserting atoms or molecules between the layers can change the interlayer spacing and vdW interactions, potentially inducing a semiconductor-to-metal transition.[23]

Conclusion

Van der Waals interactions are crucial in defining the properties of multilayer Zirconium Disulfide. They are not just passive forces but active participants in shaping the electronic, vibrational, and mechanical characteristics of this 2D material. Future research will likely focus on achieving finer control over these interactions, potentially through the creation of novel heterostructures with other 2D materials.[6] A deep understanding of vdW forces in multilayer ZrS₂ is essential for unlocking its full technological potential.

References

- Physical Review B, 106(12), 125302. (2022).

- Klimeš, J., & Michaelides, A. (2012). Perspective: Advances and challenges in treating van der Waals dispersion forces in density functional theory. The Journal of Chemical Physics, 137(12), 120901.

- Lu, Y., et al. (2019). Many-body van der Waals interactions in multilayer structures studied by atomic force microscopy.

- Mañas-Valero, S., et al. (2016). Raman Spectra of ZrS2 and ZrSe2 from Bulk to Atomically Thin Layers. Applied Sciences, 6(9), 264.

- Li, Y., et al. (2020). Electronic and hyperbolic dielectric properties of ZrS2/HfS2 Heterostructures. Physical Review B, 101(12), 125413.

- Li, Z., et al. (2020). High-Throughput Calculation of Interlayer van der Waals Forces Validated with Experimental Measurements.

- Uddin, M. A., et al. (2023). Investigation of Structural, Electronic, and Optical Properties of Chalcogen-Doped ZrS2: A DFT Analysis. Crystals, 13(2), 295.

- Lu, Y., et al. (2019). Many-body van der Waals interactions in multilayer structures studied by atomic force microscopy.

- Mañas-Valero, S., et al. (2016). Raman Spectra of ZrS2 and ZrSe2 from Bulk to Atomically Thin Layers. Applied Sciences, 6(9), 264.

- Wang, H., et al. (2017). Pressure-induced phase transition, metallization and superconductivity in ZrS2. Journal of Materials Chemistry C, 5(40), 10583-10590.

- Akinwande, D., et al. (2020). Emerging 2D Materials and Their Van Der Waals Heterostructures. MDPI.

- Mañas-Valero, S., et al. (2016). Raman Spectra of ZrS2 and ZrSe2 from Bulk to Atomically Thin Layers. Applied Sciences, 6(9), 264.

- Singh, S. K., et al. (2023). Experimental Techniques for Layered Materials.

- Liu, Y., et al. (2014). Evolution of interlayer coupling in twisted molybdenum disulfide bilayers.

- Ekuma, C. (2023). Data-Driven Computational Synthesis of 2D van der Waals Materials with Organic Molecules. YouTube.

- Tutuc, E. (2022).

- Zhang, C., et al. (2018). Band structures for a the monolayer ZrS 2 and b the ZrS 2 /B 20 hybrid.

- Vu, T. V., et al. (2019). Electronic properties and optical behaviors of bulk and monolayer ZrS2: A theoretical investigation. Superlattices and Microstructures, 125, 205-213.

- Sato, T., et al. (2020). Raman spectra of ZrS2 films with various thicknesses sputtered with 30...

- Gibertini, M., et al. (2021). Computational methods for 2D materials modelling. arXiv preprint arXiv:2101.06859.

- Materials Project. (n.d.). mp-1186: ZrS2 (Trigonal, P-3m1, 164).

- He, J., et al. (2017). Quantifying van der Waals Interactions in Layered Transition Metal Dichalcogenides from Pressure-Enhanced Valence Band Splitting. Nano Letters, 17(7), 4311-4317.

- Bellucci, S., et al. (2001). Raman and IR spectroscopic investigation of zinc(II)-carnosine complexes. Journal of the American Chemical Society, 123(48), 12061-12069.

- Hermann, J. (2022).

- Li, H., et al. (2022). Interlayer Coupling and Pressure Engineering in Bilayer MoS 2.

- Li, H., et al. (2018). Production Methods of Van der Waals Heterostructures Based on Transition Metal Dichalcogenides.

- Wan, W., et al. (2016). Interlayer coupling of a direct van der Waals epitaxial MoS2/graphene heterostructure. RSC Advances, 6(1), 323-330.

- Vu, T. V., et al. (2019). Electronic properties and optical behaviors of bulk and monolayer ZrS2: A theoretical investigation. Superlattices and Microstructures, 125, 205-213.

- Giannazzo, F., et al. (2021). Chapter 5: Probe-Based Techniques for 2D Layered Materials. In 2D Materials for Nanoelectronics. AIP Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. wu.mse.berkeley.edu [wu.mse.berkeley.edu]

- 4. Many-body van der Waals interactions in multilayer structures studied by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. eprints.lqdtu.edu.vn [eprints.lqdtu.edu.vn]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. [2101.06859] Computational methods for 2D materials modelling [arxiv.org]

- 12. High-Throughput Calculation of Interlayer van der Waals Forces Validated with Experimental Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Raman and IR spectroscopic investigation of zinc(II)-carnosine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. jsg.utexas.edu [jsg.utexas.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pressure-induced phase transition, metallization and superconductivity in ZrS2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

synthesis and properties of ZrS2 nanostructures

An In-Depth Technical Guide to the Synthesis and Properties of Zirconium Disulfide (ZrS2) Nanostructures

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Zirconium Disulfide (ZrS2) nanostructures. We will delve into the core synthesis methodologies, explore the material's key physicochemical properties, and discuss its emerging applications, particularly in the biomedical field. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of the topic.

Introduction to Zirconium Disulfide (ZrS2)

Zirconium Disulfide (ZrS2) is a transition metal dichalcogenide (TMD), a class of materials characterized by a layered structure with strong in-plane covalent bonds and weak out-of-plane van der Waals forces. This structural anisotropy is the foundation for creating two-dimensional (2D) nanostructures.

ZrS2 crystallizes in a trigonal structure belonging to the P-3m1 space group, where a single layer of zirconium atoms is sandwiched between two layers of sulfur atoms, forming S-Zr-S sheets.[1] This layered nature allows for the exfoliation of bulk crystals into atomically thin nanosheets, nanoflakes, and, through further processing, quantum dots (QDs).

Bulk ZrS2 is an n-type semiconductor with an indirect band gap of approximately 1.7 eV.[2] As the material is thinned down to a monolayer, its electronic and optical properties can change significantly due to quantum confinement effects. These unique, size-dependent characteristics, combined with a high surface-area-to-volume ratio, make ZrS2 nanostructures highly promising for applications in electronics, photocatalysis, and the biomedical sciences.[3][4]

Synthesis Methodologies: A Tale of Two Approaches

The synthesis of ZrS2 nanostructures can be broadly categorized into "top-down" and "bottom-up" methods. The choice of method is critical as it dictates the resulting material's morphology, size, quality, and scalability, which in turn governs its suitability for a specific application.

Top-Down Approach: Liquid Phase Exfoliation (LPE)

Liquid Phase Exfoliation is a powerful, scalable technique for producing nanosheets from a bulk layered material. The fundamental principle is to overcome the weak interlayer van der Waals forces without disrupting the strong in-plane covalent bonds.

Causality and Scientific Rationale: The success of LPE hinges on the selection of a solvent with a surface tension that closely matches the surface energy of ZrS2. This energetic matching minimizes the enthalpy of exfoliation, making the process more efficient. Solvents like 1-methyl-2-pyrrolidone (NMP) are effective but their high boiling point and toxicity are drawbacks.[5] Isopropanol (IPA) is a more benign alternative.[6] Sonication provides the necessary mechanical energy to shear the layers apart. Subsequent centrifugation separates nanosheets based on their size and thickness, as larger, thicker flakes sediment at lower speeds.[7]

Experimental Protocol: Liquid Phase Exfoliation of ZrS2

-

Preparation: Begin with high-purity bulk ZrS2 powder. Grind the powder to increase the initial surface area available for solvent interaction.[5]

-

Dispersion: Add the ZrS2 powder to the chosen solvent (e.g., NMP or IPA) in a glass vial. A typical starting concentration is 1-10 mg/mL.

-

Sonication: Immerse the vial in a bath sonicator or use a probe sonicator. Apply ultrasonic energy for 1-10 hours. It is crucial to manage the temperature by using a cooling bath, as excessive heat can damage the nanosheets and degrade the solvent.

-

Primary Centrifugation: Transfer the sonicated dispersion to centrifuge tubes. Centrifuge at a low speed (e.g., 1,000-3,000 rpm) for 30-60 minutes. This step creates a pellet of unexfoliated bulk material.

-

Nanosheet Collection: Carefully collect the supernatant, which now contains a dispersion of ZrS2 nanosheets of varying sizes.

-

Size Selection (Optional): For a more uniform size distribution, the supernatant can be subjected to further centrifugation at higher speeds (e.g., 5,000-15,000 rpm). The resulting pellet will contain larger nanosheets, while the new supernatant will hold smaller, thinner nanosheets or quantum dots.

-

Characterization: The final dispersion should be characterized using UV-Vis spectroscopy for concentration estimation, and TEM/AFM for morphological and size analysis.[5]

Workflow for Liquid Phase Exfoliation

Caption: A conceptual model for a multifunctional ZrS2-based theranostic agent.

Conclusion and Future Outlook

ZrS2 nanostructures represent a versatile class of materials with highly tunable properties dictated by their synthesis. Top-down methods like LPE offer scalability for applications requiring large quantities of nanosheets, such as in catalysis or composite materials. Bottom-up methods like CVD and solvothermal synthesis provide unparalleled precision for creating high-quality, uniform nanostructures essential for high-performance electronics and sensitive biosensors.

For the drug development community, the journey of ZrS2 is just beginning. While its intrinsic properties are promising for biosensing and theranostics, comprehensive studies on its long-term stability, biocompatibility, and degradation pathways in physiological environments are paramount. Future research should focus on developing robust surface functionalization strategies to enhance biocompatibility and enable targeted drug delivery, paving the way for the next generation of advanced diagnostic and therapeutic tools.

References

-

Low Temperature Synthesis of ZrS2 Nanoflakes and Their Catalytic Activity. (2025). ResearchGate. [Link]

-

Tuning the Electronic and Optical Properties of the ZrS2/PtS2 van der Waals Heterostructure by an External Electric Field and Vertical Strain. (2022). ACS Omega. [Link]

-

ZrS2 solution. (n.d.). 2D Semiconductors USA. [Link]

-

Electronic structures and optical properties of ZrS2 monolayer by n- and p-type doping. (n.d.). ResearchGate. [Link]

-

Controlled Synthesis of ZrS2 Monolayer and Few Layers on Hexagonal Boron Nitride. (2017). Journal of the American Chemical Society. [Link]

- ZrS3 and ZrS2 nano-belts and method for making same. (n.d.).

-

ZrS2 Nanosheets as Fluorescence Nanosensors for the Detection of Quercetin. (2023). ACS Applied Nano Materials. [Link]

-

mp-1186: ZrS2 (Trigonal, P-3m1, 164). (n.d.). Materials Project. [Link]

-

Hydrothermal synthesis of WS2 quantum dots and their application as a fluorescence sensor for the selective detection of 2,4,6-trinitrophenol. (2020). New Journal of Chemistry. [Link]

-

Low temperature synthesis of ZrS2 nanoflakes and their catalytic activity. (2018). RSC Publishing. [Link]

-

Present and Future of ZrO2 Nanostructure as Reservoir for Drug Loading and Release. (2023). MDPI. [Link]

-

Colloidal Synthesis of Zirconium Disulphide Nanostructures and their Stability Against Oxidation. (2021). ResearchGate. [Link]

-

ZrS2 quantum dots: Preparation, structure, and optical properties. (2019). ResearchGate. [Link]

-

Chemical Vapor Deposition of Zirconium(IV) Sulfide on Flexible Polymers. (2021). ChemRxiv. [Link]

-

Dispersant-assisted liquid-phase exfoliation of 2D materials beyond graphene. (n.d.). RSC Publishing. [Link]

-

ZrS2 quantum dots: Preparation, structure, and optical properties. (2019). Acta Physica Sinica. [Link]

-

Facile synthesis of wide bandgap ZrS2 colloidal quantum dots for solution processed solar-blind UV photodetectors. (2023). Chemical Communications. [Link]

-

Investigation of Structural, Electronic, and Optical Properties of Chalcogen-Doped ZrS2: A DFT Analysis. (2023). ResearchGate. [Link]

-

Strain-Tuned Structural, Mechanical and Electronic Properties of Two-Dimensional Transition Metal Sulfides ZrS2: A First Principles Study. (2021). ResearchGate. [Link]

-

Silver Nanoparticles for Biosensing and Drug Delivery: A Mechanical Study on DNA Interaction. (2024). PMC - PubMed Central. [Link]

-

Large Scale ZrS2 Atomically Thin Layers. (n.d.). ResearchGate. [Link]

-

Chemical Vapor Deposition of Zirconium Compounds: A Review. (n.d.). MDPI. [Link]

-

Facile Hydrothermal and Solvothermal Synthesis and Characterization of Nitrogen-Doped Carbon Dots from Palm Kernel Shell Precursor. (n.d.). MDPI. [Link]

-

A seed-like structured Mo@ZrS2 catalyst on graphene nanosheets for boosting the performance of rechargeable Zn–air batteries. (n.d.). RSC Publishing. [Link]

-

Electronic properties and optical behaviors of bulk and monolayer ZrS2: A theoretical investigation. (2018). Le Quy Don Technical University. [Link]

-

High-Yield Production of Selected 2D Materials by Understanding Their Sonication-Assisted Liquid-Phase Exfoliation. (2021). MDPI. [Link]

-

Facile Synthesis of Wide Bandgap ZrS2 Colloidal Quantum Dots for Solution Processed Solar-Blind UV Photodetectors. (2023). ResearchGate. [Link]

-

Preparation of Liquid-exfoliated Transition Metal Dichalcogenide Nanosheets with Controlled Size and Thickness. (2022). YouTube. [Link]

-

Low-Temperature Chemical Vapor Deposition of Zirconium(IV) Sulfide Thin Films. (2020). ChemRxiv. [Link]

-

Zirconium Nanostructures Obtained from Anodic Synthesis By-Products and Its Potential Use in PVA-Based Coatings. (2023). Preprints.org. [Link]

-

Liquid-Phase Exfoliation of Two-Dimensional Materials. (2019). ResearchGate. [Link]

-

Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications. (n.d.). PMC - NIH. [Link]

-

ZnO Nanostructures for Drug Delivery and Theranostic Applications. (n.d.). MDPI. [Link]

-

Special Issue : Advances in Nanomaterials for Biosensing and Drug Delivery. (n.d.). MDPI. [Link]

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Facile synthesis of wide bandgap ZrS 2 colloidal quantum dots for solution processed solar-blind UV photodetectors - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03594H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ZrS<sub>2</sub> quantum dots: Preparation, structure, and optical properties [wulixb.iphy.ac.cn]

- 6. 2dsemiconductors.com [2dsemiconductors.com]

- 7. mdpi.com [mdpi.com]

Unlocking Spin Potentials: A Technical Guide to the Magnetic Properties of Doped Zirconium Sulfide

Introduction: The Quest for Magnetism in Two-Dimensional Materials